Cas no 1805025-22-2 (3-(Chloromethyl)-5-cyano-2-(difluoromethyl)-4-nitropyridine)

3-(Chloromethyl)-5-cyano-2-(difluoromethyl)-4-nitropyridine is a versatile pyridine derivative with a unique substitution pattern, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of chloromethyl, cyano, difluoromethyl, and nitro groups offers multiple reactive sites for further functionalization, enabling diverse chemical transformations. Its electron-withdrawing substituents enhance reactivity in nucleophilic substitution and cross-coupling reactions, while the difluoromethyl group contributes to metabolic stability in bioactive compounds. This compound is particularly useful in the development of fluorinated heterocycles, where its structural features can improve binding affinity and pharmacokinetic properties. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-(Chloromethyl)-5-cyano-2-(difluoromethyl)-4-nitropyridine structure
1805025-22-2 structure
Product Name:3-(Chloromethyl)-5-cyano-2-(difluoromethyl)-4-nitropyridine
CAS No:1805025-22-2
MF:C8H4ClF2N3O2
MW:247.586067199707
CID:4878424
Update Time:2025-05-22

3-(Chloromethyl)-5-cyano-2-(difluoromethyl)-4-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Chloromethyl)-5-cyano-2-(difluoromethyl)-4-nitropyridine
    • Inchi: 1S/C8H4ClF2N3O2/c9-1-5-6(8(10)11)13-3-4(2-12)7(5)14(15)16/h3,8H,1H2
    • InChI Key: VLKCXHMIZIBBIV-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C(C#N)=CN=C1C(F)F)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 314
  • XLogP3: 1.4
  • Topological Polar Surface Area: 82.5

3-(Chloromethyl)-5-cyano-2-(difluoromethyl)-4-nitropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029039480-250mg
3-(Chloromethyl)-5-cyano-2-(difluoromethyl)-4-nitropyridine
1805025-22-2 95%
250mg
$940.80 2022-04-01
Alichem
A029039480-500mg
3-(Chloromethyl)-5-cyano-2-(difluoromethyl)-4-nitropyridine
1805025-22-2 95%
500mg
$1,617.60 2022-04-01
Alichem
A029039480-1g
3-(Chloromethyl)-5-cyano-2-(difluoromethyl)-4-nitropyridine
1805025-22-2 95%
1g
$2,895.00 2022-04-01

Additional information on 3-(Chloromethyl)-5-cyano-2-(difluoromethyl)-4-nitropyridine

Comprehensive Overview of 3-(Chloromethyl)-5-cyano-2-(difluoromethyl)-4-nitropyridine (CAS No. 1805025-22-2)

3-(Chloromethyl)-5-cyano-2-(difluoromethyl)-4-nitropyridine is a specialized heterocyclic compound with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a pyridine core substituted with chloromethyl, cyano, difluoromethyl, and nitro groups, makes it a versatile intermediate for synthesizing bioactive molecules. This compound is particularly relevant in the development of small-molecule inhibitors and crop protection agents, aligning with current trends in precision agriculture and targeted drug discovery.

The growing demand for nitropyridine derivatives in medicinal chemistry has spurred interest in CAS No. 1805025-22-2. Researchers are exploring its applications in kinase inhibition and antibacterial agents, addressing global challenges like antimicrobial resistance (AMR). Its electron-withdrawing nitro and cyano groups enhance reactivity, enabling efficient C-H functionalization—a hot topic in green chemistry circles. Recent studies highlight its role in catalyzed cross-coupling reactions, a key area in sustainable synthesis.

From an industrial perspective, 3-(Chloromethyl)-5-cyano-2-(difluoromethyl)-4-nitropyridine exemplifies the shift toward high-value fine chemicals. Its multifunctional pyridine scaffold caters to structure-activity relationship (SAR) studies, a frequent search query among computational chemists. The compound’s logP and hydrogen-bonding capacity—often analyzed via AI-driven molecular modeling—make it a candidate for bioavailability optimization, a trending focus in preclinical research.

Innovations in flow chemistry have streamlined the production of such nitrogen-rich heterocycles, reducing waste and improving yields—a response to the pharmaceutical industry’s sustainability goals. Analytical techniques like HPLC-MS and NMR spectroscopy are crucial for characterizing this compound, as emphasized in recent patent literature (e.g., applications in cancer therapeutics). Its thermal stability also positions it favorably for high-throughput screening platforms.

Beyond pharmaceuticals, CAS No. 1805025-22-2 intersects with material science, particularly in designing organic electronic materials. The difluoromethyl moiety’s role in modulating lipophilicity resonates with searches on fluorinated building blocks. Regulatory-compliant synthesis protocols (avoiding hazardous reagents) are documented in peer-reviewed journals, addressing ESG (Environmental, Social, Governance) concerns in chemical manufacturing.

In summary, 3-(Chloromethyl)-5-cyano-2-(difluoromethyl)-4-nitropyridine embodies the convergence of cutting-edge synthetic chemistry and applied life sciences. Its CAS registry number (1805025-22-2) serves as a gateway for researchers investigating structure-based drug design or agrochemical innovation, reflecting its multidisciplinary relevance in modern science.

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